molecular formula C24H26N6O5 B11961457 2-hydroxybenzaldehyde {7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}hydrazone

2-hydroxybenzaldehyde {7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}hydrazone

Cat. No.: B11961457
M. Wt: 478.5 g/mol
InChI Key: LAPMQWVDGSNQKL-BRJLIKDPSA-N
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Description

2-hydroxybenzaldehyde {7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}hydrazone is a complex organic compound with a molecular formula of C24H26N6O5. This compound is known for its unique structure, which combines elements of benzaldehyde, purine, and hydrazone, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxybenzaldehyde {7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}hydrazone typically involves multiple steps. The process begins with the preparation of 2-hydroxybenzaldehyde, which is then reacted with 7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-hydroxybenzaldehyde {7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}hydrazone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of solvents to dissolve reactants .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-hydroxybenzaldehyde {7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}hydrazone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-hydroxybenzaldehyde {7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}hydrazone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-hydroxybenzaldehyde {7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}hydrazone lies in its specific combination of functional groups and its potential biological activities. Its structure allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C24H26N6O5

Molecular Weight

478.5 g/mol

IUPAC Name

7-[2-hydroxy-3-(2-methylphenoxy)propyl]-8-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C24H26N6O5/c1-15-8-4-7-11-19(15)35-14-17(31)13-30-20-21(28(2)24(34)29(3)22(20)33)26-23(30)27-25-12-16-9-5-6-10-18(16)32/h4-12,17,31-32H,13-14H2,1-3H3,(H,26,27)/b25-12+

InChI Key

LAPMQWVDGSNQKL-BRJLIKDPSA-N

Isomeric SMILES

CC1=CC=CC=C1OCC(CN2C3=C(N=C2N/N=C/C4=CC=CC=C4O)N(C(=O)N(C3=O)C)C)O

Canonical SMILES

CC1=CC=CC=C1OCC(CN2C3=C(N=C2NN=CC4=CC=CC=C4O)N(C(=O)N(C3=O)C)C)O

Origin of Product

United States

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